Compound Description: This compound is a potent and selective inhibitor of the IKur current, a potassium current found in cardiac cells. It was developed as part of a research program aimed at finding new treatments for atrial fibrillation. This compound was specifically designed to avoid the formation of reactive metabolites, a potential liability observed with earlier dihydropyrazolopyrimidine IKur inhibitors. []
Relevance: This compound shares several structural features with (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone. Both molecules contain a pyrrolidine ring directly linked to a methanone group. Furthermore, both molecules feature a substituted heterocyclic aromatic ring connected to the methanone. In (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone, this ring is a pyrazine, while in ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone, it is a dihydropyrazolopyrimidine. These shared structural features suggest a potential structural relationship between the two compounds. []
Relevance: This compound and (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone both contain a pyrrolidine ring linked via a methanone to a substituted aromatic system. In (5-methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone, the aromatic system comprises a phenyl ring with a triazole and an oxadiazole substituent. This structural similarity, specifically the pyrrolidine-methanone-aromatic system motif, suggests a possible structural relationship. []
Compound Description: This compound represents an optimized DORA developed from the lead compound (5-methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone. This optimized compound addresses the shortcomings of the lead, exhibiting improved metabolic stability, plasma protein binding, brain free fraction, and aqueous solubility. It also displays enhanced in vivo efficacy compared to the lead compound in preclinical models. []
Relevance: This compound and (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone both feature a pyrrolidine ring connected to a methanone group, which in turn is linked to a substituted aromatic system. In (4-chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}methanone, the aromatic component comprises a phenyl ring with two triazole substituents. This common structural scaffold suggests a potential structural relationship between these compounds. []
Compound Description: This compound is a selective butyrylcholinesterase (BChE) inhibitor that also exhibits anti-Aβ aggregation activity and protects against Aβ1-42-induced toxicity in a SH-SY5Y cell model. It was identified through virtual screening and subsequent hit optimization efforts focused on finding novel BChE inhibitors. Molecular modeling studies suggest that this compound targets both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE. []
Relevance: This compound shares a similar core structure with (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone. Both compounds feature a pyrrolidine ring linked to a methanone group, which is further attached to a substituted aromatic system. In (4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone, this aromatic system is a phenyl ring with a dihydroisoquinoline substituent. These structural similarities, particularly the pyrrolidine-methanone-aromatic system, indicate a potential structural relationship between the two compounds. []
Compound Description: Known as PSNCBAM-1, this compound acts as a cannabinoid CB1 receptor allosteric antagonist. It has been associated with hypophagic effects in vivo. PSNCBAM-1 demonstrates a noncompetitive antagonism profile in [35S]GTPγS binding studies, exhibiting higher potency against the CB1 receptor agonist CP55940 than for WIN55. Electrophysiological studies reveal that PSNCBAM-1 attenuates the effects of both CB1 agonists and antagonists/inverse agonists in the cerebellum. []
Relevance: Although this compound lacks the methanone linker present in (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone, it shares a key structural feature: the presence of a pyrrolidine ring directly attached to a pyridine ring. This common element suggests that these compounds could be categorized within a similar chemical class, despite the differences in their overall structures. []
6. Almorexant [, ]
Compound Description: Almorexant is a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist that has been clinically investigated for its sleep-promoting properties. It has been shown to effectively induce and maintain sleep without significantly disrupting sleep architecture. Almorexant exhibits a noncompetitive and long-lasting pseudo-irreversible mode of antagonism at OX2 due to its slow dissociation rate from the receptor. [, ]
Relevance: While not directly analogous in structure, the research on almorexant focuses on mapping its binding pocket to OX1 and OX2 receptors. This research highlights specific amino acid residues crucial for ligand binding, such as Asp45.51, Trp45.54, Tyr5.38, Phe5.42, Tyr5.47, Tyr6.48, and His7.39. [] Understanding these key interactions can provide insights into the structural requirements for orexin receptor antagonism. Although (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is not an orexin antagonist, knowledge gained from almorexant binding studies could inform the design of related compounds targeting the orexin system.
Compound Description: SB-674042 is a selective OX1 antagonist. In contrast to almorexant, which exhibits noncompetitive antagonism at OX2, SB-674042 acts as a competitive antagonist at OX1. [, ]
Relevance: Similar to almorexant, SB-674042's research focuses on defining its binding characteristics to orexin receptors, particularly OX1. The identification of crucial amino acid residues for SB-674042 binding, including Gln1263.32, Ala1273.33, Trp20645.54, Tyr2155.38, Phe2195.42, and His3447.39, provides valuable information for understanding the structural features needed for OX1 selectivity. [] Although (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is not an orexin antagonist, the structure-activity relationships elucidated by SB-674042's binding studies can guide the design of related compounds aiming for OX1 selectivity.
Compound Description: EMPA is a selective OX2 antagonist. It effectively antagonizes the effect of orexin-A on slow-firing VTA dopaminergic neurons, similar to the dual antagonist almorexant. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.